5-(thiophen-2-yl)-3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1,2-oxazole
Description
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S/c14-13(15,16)7-20-8-5-18(6-8)12(19)9-4-10(21-17-9)11-2-1-3-22-11/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTFEFGSHONVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CS3)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Thiophen-2-yl)-3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its synthesis, mechanisms of action, and therapeutic potential.
The molecular formula of the compound is with a molecular weight of 332.30 g/mol. The structure consists of a thiophene ring linked to an oxazole moiety and an azetidine derivative with a trifluoroethoxy group.
Synthesis
The synthesis typically involves several steps:
- Formation of the Azetidine Ring : Cyclization of appropriate precursors.
- Introduction of the Trifluoroethoxy Group : Nucleophilic substitution using 2,2,2-trifluoroethanol.
- Coupling with Thiophene : Utilizing coupling reagents under inert conditions.
This multi-step process allows for the precise construction of the compound's complex structure.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays : In vitro assays against various cancer cell lines (e.g., LN229 glioblastoma cells) demonstrated that certain derivatives showed promising cytotoxic effects, leading to apoptosis in cancer cells through DNA damage mechanisms .
- Molecular Docking Studies : These studies suggest that the compound may interact with key enzymes involved in cancer progression, such as topoisomerase I, inhibiting their activity and leading to reduced cell proliferation .
Antidiabetic Activity
In addition to its anticancer properties, some derivatives have shown potential antidiabetic effects:
- Drosophila Model Studies : Compounds were tested in genetically modified Drosophila models for diabetes. Results indicated significant reductions in glucose levels in treated models, suggesting potential for managing diabetes .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer and diabetes.
- Cell Membrane Interaction : The trifluoroethoxy group enhances lipophilicity, potentially improving cellular uptake and interaction with intracellular targets.
Research Findings Summary
Case Studies
Several case studies reinforce the findings regarding the biological activities of similar compounds:
- Case Study on Anticancer Efficacy : A study involving a library of oxadiazole derivatives demonstrated that structural modifications can significantly enhance anticancer efficacy against multiple cell lines .
- Case Study on Antidiabetic Effects : Research on new azetidine derivatives indicated improved metabolic profiles in diabetic models, supporting the hypothesis that structural variations can lead to enhanced biological activity .
Scientific Research Applications
Antiproliferative Activity
Research indicates that compounds containing thiophene and oxazole frameworks exhibit significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit the growth of breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Recent studies have highlighted the structure-activity relationship (SAR) of thiophene derivatives, suggesting that modifications to the substituents on the thiophene ring can enhance their anticancer potency. For instance, the introduction of trifluoroethoxy groups has been associated with increased lipophilicity, facilitating better membrane penetration and improved bioavailability .
Antimicrobial Activity
In addition to its anticancer properties, 5-(thiophen-2-yl)-3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1,2-oxazole has shown promising antimicrobial activity. Compounds with similar structural features have been tested against various bacterial strains and fungi. The results indicate that these derivatives possess significant inhibitory effects on microbial growth, making them potential candidates for developing new antimicrobial agents .
Case Studies and Research Findings
Several case studies have documented the effectiveness of thiophene-based compounds in clinical settings:
- Study on Antiproliferative Effects : A study published in Pharmaceuticals demonstrated that a series of thiophene-linked oxazole derivatives exhibited notable antiproliferative activity against multiple cancer cell lines. The findings suggested that these compounds could serve as lead candidates for further drug development .
- Antimicrobial Evaluation : Another investigation focused on synthesizing thiophene derivatives and assessing their antimicrobial properties against common pathogens. The study concluded that certain modifications to the thiophene structure significantly enhanced antimicrobial efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Cores
- Triazole Derivatives: Compounds like 5-(thiophen-3-ylmethyl)-4-phenyl-1,2,4-triazole-3-thiol () replace the oxazole with a 1,2,4-triazole core. However, oxazoles like the target compound may offer superior metabolic stability due to reduced susceptibility to oxidative degradation .
- Thiadiazole Derivatives: 5-(((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thione () incorporates a thiadiazole-thione group, which increases sulfur-mediated reactivity (e.g., disulfide formation). In contrast, the target compound’s oxazole lacks sulfur but benefits from the azetidine’s conformational rigidity, favoring entropic gains in target binding .
Azetidine-Containing Analogues
- Azetidine vs. Larger Saturated Rings : The four-membered azetidine ring in the target compound imposes greater torsional strain compared to five- or six-membered rings (e.g., pyrrolidine or piperidine). This strain can enhance binding affinity by pre-organizing the trifluoroethoxy group into bioactive conformations. For example, N-(5-{3-[(2S)-1,3-thiazolidin-2-yl]azetidine-1-carbonyl}thiophen-2-yl)-L-prolinamide () demonstrates azetidine’s utility in stabilizing protein-ligand interactions, suggesting similar advantages for the target compound .
- Trifluoroethoxy Substitution : The 3-(2,2,2-trifluoroethoxy) group distinguishes the target compound from analogues like 3-methoxy-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine (). Fluorination increases lipophilicity (logP ≈ 2.5–3.0) and resistance to enzymatic hydrolysis compared to methoxy or ethoxy groups, as seen in pharmacokinetic studies of related fluorinated heterocycles .
Fluorinated Heterocycles
- Trifluoroethyl vs. Trifluoroethoxy: The oxazole derivative 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,2,2-trifluoroethyl)-1,2-oxazole () substitutes position 3 with a trifluoroethyl group. 2.3 for trifluoroethyl) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Basic: What are the established synthetic routes for synthesizing 5-(thiophen-2-yl)-3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1,2-oxazole, and how do reaction parameters influence yield and purity?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the oxazole core via cyclization of thiophene-containing precursors. For example, coupling reactions between thiophene derivatives and azetidine carbonyl intermediates under reflux conditions (e.g., in ethanol or DMF) .
- Step 2: Introduction of the trifluoroethoxyazetidine group using nucleophilic substitution or amide coupling. Catalysts like triethylamine or PEG-400 with Bleaching Earth Clay (pH 12.5) are critical for activating the azetidine ring .
- Key Parameters:
Basic: What spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?
Answer:
A combination of techniques is required:
- NMR Spectroscopy:
- IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-F vibrations at 1100–1200 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- Elemental Analysis: Ensures purity (>95%) by comparing experimental and calculated C/H/N ratios .
Advanced: How can thione-thiol tautomerism in the oxazole or thiophene moieties lead to data inconsistencies, and what strategies resolve this?
Answer:
- Issue: Thione-thiol tautomerism (e.g., S-H ↔ S=C) in thiophene or oxazole derivatives can cause ambiguous NMR/IR data .
- Resolution Strategies:
- Variable Temperature NMR: Monitors tautomeric shifts (e.g., coalescence temperatures) to identify dominant forms .
- Computational DFT Studies: Predicts stable tautomers and validates experimental spectra .
- X-ray Crystallography: Provides definitive structural confirmation by resolving bond lengths and angles .
Advanced: What role does the trifluoroethoxyazetidine group play in modulating the compound’s electronic properties and biological interactions?
Answer:
- Electronic Effects: The electron-withdrawing trifluoroethoxy group increases the electrophilicity of the azetidine carbonyl, enhancing reactivity in nucleophilic substitution .
- Biological Relevance:
Advanced: How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved pharmacological properties?
Answer:
- DFT Calculations: Predicts frontier molecular orbitals (HOMO/LUMO) to assess redox stability and reactive sites .
- Molecular Docking: Screens derivatives against protein targets (e.g., anti-inflammatory COX-2) to prioritize synthesis .
- ADMET Prediction: Tools like SwissADME estimate bioavailability and toxicity, reducing experimental trial-and-error .
Methodological: What safety protocols are essential for handling this compound, particularly regarding its reactivity?
Answer:
- Reactivity Risks: The trifluoroethoxy group is moisture-sensitive, and the azetidine carbonyl may react with oxidizing agents .
- Protocols:
Methodological: How can researchers address contradictions in biological activity data across studies?
Answer:
- Root Causes: Variability in assay conditions (e.g., cell lines, solvent concentrations) .
- Strategies:
Advanced: What synthetic modifications to the oxazole or azetidine moieties could enhance thermal stability for material science applications?
Answer:
- Oxazole Modifications: Introduce electron-donating groups (e.g., –OCH₃) to stabilize the ring against thermal degradation .
- Azetidine Modifications: Replace trifluoroethoxy with rigid substituents (e.g., aryl groups) to reduce conformational flexibility .
- Characterization: Thermogravimetric analysis (TGA) monitors decomposition temperatures post-modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
